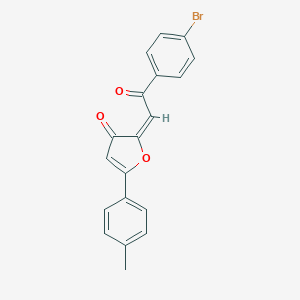![molecular formula C18H20N2O2 B236393 4-ethyl-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B236393.png)
4-ethyl-N-[4-(propanoylamino)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-N-[4-(propanoylamino)phenyl]benzamide, commonly known as EPAC activator, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a complex process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
作用机制
EPAC activator works by activating the EPAC signaling pathway, which regulates various cellular processes, including cell proliferation, migration, and differentiation. EPAC activator binds to the cyclic AMP (cAMP) binding domain of EPAC, leading to a conformational change that activates the protein. Activated EPAC then interacts with downstream effectors, such as Rap1 and Ras, to regulate various cellular processes. EPAC activator has been shown to enhance EPAC-mediated signaling and inhibit cAMP-mediated signaling, leading to various physiological effects.
Biochemical and Physiological Effects:
EPAC activator has been shown to have various biochemical and physiological effects, depending on the specific cell type and disease model. EPAC activator has been shown to inhibit platelet aggregation and reduce cardiac hypertrophy in animal models of cardiovascular diseases. EPAC activator has also been shown to enhance neuronal survival in animal models of neurological disorders. EPAC activator has been shown to have anti-inflammatory, anti-apoptotic, and anti-tumor effects, making it a promising therapeutic agent for various diseases.
实验室实验的优点和局限性
EPAC activator has several advantages and limitations for laboratory experiments. The advantages include its specificity for EPAC signaling, its ability to activate EPAC in various cell types, and its potential therapeutic applications. The limitations include its complex synthesis method, its low solubility in water, and its potential toxicity at high concentrations. EPAC activator requires optimization of reaction conditions and careful dosing to avoid toxicity and ensure reproducibility of results.
未来方向
EPAC activator has several potential future directions for scientific research. These include the development of more potent and selective EPAC activators, the optimization of reaction conditions for higher yield and purity, the investigation of EPAC activator in various disease models, and the identification of downstream effectors of EPAC signaling. EPAC activator has the potential to be a promising therapeutic agent for various diseases, and further research is needed to fully understand its mechanism of action and therapeutic potential.
合成方法
The synthesis of EPAC activator involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 4-(propanoylamino)aniline with 4-fluorobenzoyl chloride to form 4-(propanoylamino)-4'-fluorobenzanilide. This intermediate compound is then reacted with 4-ethylbenzoyl chloride to form the final product, 4-ethyl-N-[4-(propanoylamino)phenyl]benzamide. The purity and yield of the final product depend on the optimization of reaction conditions, such as temperature, solvent, and reagent concentration.
科学研究应用
EPAC activator has been extensively studied for its potential therapeutic applications in various diseases, such as cardiovascular diseases, cancer, and neurological disorders. EPAC activator has been shown to activate the exchange protein directly activated by cAMP (EPAC), a signaling molecule that regulates various cellular processes, including cell proliferation, migration, and differentiation. EPAC activator has been shown to inhibit platelet aggregation, reduce cardiac hypertrophy, and enhance neuronal survival, making it a promising therapeutic agent for various diseases.
属性
产品名称 |
4-ethyl-N-[4-(propanoylamino)phenyl]benzamide |
|---|---|
分子式 |
C18H20N2O2 |
分子量 |
296.4 g/mol |
IUPAC 名称 |
4-ethyl-N-[4-(propanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C18H20N2O2/c1-3-13-5-7-14(8-6-13)18(22)20-16-11-9-15(10-12-16)19-17(21)4-2/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22) |
InChI 键 |
RLFWJONUZDITJM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CC |
规范 SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B236312.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236313.png)


![N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B236328.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}thiophene-2-carboxamide](/img/structure/B236331.png)
![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B236333.png)
![5-Acetamido-2-[2-[5-acetamido-2-[[5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxymethyl]-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B236335.png)
![2-(2,4-dichlorophenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B236337.png)
![2-fluoro-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B236340.png)
![N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236348.png)

![2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B236355.png)